Cas no 1803668-39-4 (2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid)

2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid
-
- インチ: 1S/C7H5ClF2N2O2/c8-4-2(7(13)14)1-12-6(11)3(4)5(9)10/h1,5H,(H2,11,12)(H,13,14)
- InChIKey: BJVGTGOBQBIINM-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(=O)O)=CN=C(C=1C(F)F)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 230
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 76.2
2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029070612-1g |
2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid |
1803668-39-4 | 97% | 1g |
$1,504.90 | 2022-04-02 |
2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid 関連文献
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acidに関する追加情報
Comprehensive Overview of 2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid (CAS No. 1803668-39-4)
2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid (CAS No. 1803668-39-4) is a specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoromethyl and carboxylic acid functional groups, has garnered attention for its potential in drug discovery and crop protection. Its molecular structure, combining a chloro-substituted pyridine core with an amino group, makes it a versatile intermediate for synthesizing bioactive molecules.
In recent years, the demand for fluorinated pyridine derivatives like 2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid has surged due to their enhanced metabolic stability and bioavailability. Researchers are particularly interested in its role in developing next-generation agrochemicals and small-molecule therapeutics. The compound's CAS No. 1803668-39-4 is frequently searched in scientific databases, reflecting its growing relevance in medicinal chemistry and material science.
The synthesis of 2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid involves multi-step organic reactions, including halogenation and fluorination processes. Its carboxylic acid moiety allows for further derivatization, enabling the creation of esters, amides, and other functionalized compounds. This flexibility aligns with current trends in fragment-based drug design and green chemistry, where modular building blocks are highly valued.
From an industrial perspective, CAS No. 1803668-39-4 is often discussed in the context of sustainable chemical production. With increasing regulatory focus on eco-friendly synthesis methods, manufacturers are exploring catalytic approaches to optimize the yield and purity of this compound. Analytical techniques such as HPLC and NMR spectroscopy are critical for quality control, ensuring compliance with Good Manufacturing Practices (GMP) standards.
In the realm of drug discovery, 2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid serves as a key intermediate for kinase inhibitors and antibacterial agents. Its difluoromethyl group mimics the steric and electronic properties of a hydroxyl group, making it a valuable isostere in bioisosteric replacement strategies. This feature is particularly relevant to ongoing research into targeted cancer therapies and antimicrobial resistance solutions.
The compound's agrochemical potential is equally noteworthy. As global agriculture faces challenges like pest resistance and climate change, chloro-difluoromethyl pyridine derivatives are being investigated for their efficacy in crop protection formulations. Their ability to disrupt metabolic pathways in pests while minimizing environmental impact aligns with the principles of integrated pest management (IPM).
For researchers sourcing CAS No. 1803668-39-4, factors such as batch-to-batch consistency, solubility profiles, and storage stability are frequently queried topics. Suppliers often provide technical data sheets detailing these parameters, along with recommendations for handling under inert atmospheres to preserve the compound's integrity. These practical considerations are essential for laboratories focusing on high-throughput screening or scale-up processes.
Looking ahead, the scientific community anticipates expanded applications for 2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs). Its structural motifs are compatible with click chemistry reactions, opening doors for innovative drug delivery systems. As patent landscapes evolve, this compound continues to feature in intellectual property filings related to precision medicine and smart materials.
In summary, 2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid (CAS No. 1803668-39-4) represents a convergence point for multiple cutting-edge research domains. Its molecular architecture supports diverse functionalization pathways, making it indispensable for addressing contemporary challenges in human health and agricultural productivity. As innovation accelerates across these fields, this compound's role is poised to expand further, solidifying its status as a high-value chemical entity.
1803668-39-4 (2-Amino-4-chloro-3-(difluoromethyl)pyridine-5-carboxylic acid) 関連製品
- 2229608-27-7(5-(2,5-difluoro-4-nitrophenyl)-1,3-oxazol-2-amine)
- 64072-89-5(Prosta-5,12-dien-1-oicacid, 9,15-dihydroxy-11-oxo-, (5Z,9a,12E,15S)-)
- 1898015-85-4(1-(3-methanesulfonylphenyl)methylcyclopropan-1-ol)
- 1849596-76-4(1-Amino-4-methoxyheptan-3-ol)
- 2770495-23-1((9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate)
- 953209-73-9(3-methyl-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-5-carboxamide)
- 2229392-31-6(2-{5-chlorothieno3,2-bpyridin-2-yl}ethane-1-thiol)
- 2418674-73-2(Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate)
- 1783606-93-8(3-Pyrrolidinemethanol, 3-(2-fluorophenyl)-)
- 1344714-87-9(1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy-)


